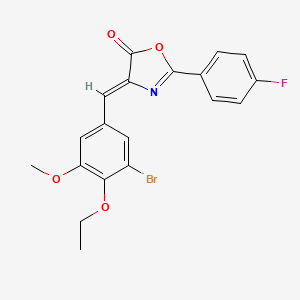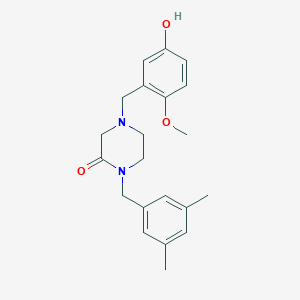
1-(3,5-dimethylbenzyl)-4-(5-hydroxy-2-methoxybenzyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylbenzyl)-4-(5-hydroxy-2-methoxybenzyl)-2-piperazinone is a compound that has been extensively studied due to its potential as a therapeutic agent. This compound is commonly referred to as DM-235 and has shown promising results in scientific research as a potential treatment for various diseases.
作用机制
The mechanism of action of DM-235 is not fully understood, but it is believed to act through multiple pathways. DM-235 has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. The compound also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-235 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase enzymes. DM-235 has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
实验室实验的优点和局限性
DM-235 has several advantages for lab experiments. The compound has been extensively studied and has shown promising results in various disease models. DM-235 is also relatively stable and can be stored for extended periods. However, the compound is expensive to synthesize, and large quantities may be required for in vivo studies. The compound is also poorly soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DM-235. One potential area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease. The mechanism of action of DM-235 is not fully understood, and further research is needed to elucidate its effects on various pathways. The compound's potential as a therapeutic agent for cancer and neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, DM-235 is a compound that has shown promising results in scientific research as a potential therapeutic agent for various diseases. The compound has been extensively studied for its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. DM-235 has several advantages for lab experiments, but its high cost and poor solubility may limit its use in certain experiments. Future research on DM-235 should focus on the development of more efficient synthesis methods, investigation of the compound's potential as a treatment for other diseases, and elucidation of its mechanism of action.
合成方法
DM-235 can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis process involves the protection of functional groups, coupling reactions, and deprotection steps. The final product is obtained through purification using column chromatography. The synthesis of DM-235 is a complex process that requires expertise in organic chemistry.
科学研究应用
DM-235 has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DM-235 has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-4-[(5-hydroxy-2-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-8-16(2)10-17(9-15)12-23-7-6-22(14-21(23)25)13-18-11-19(24)4-5-20(18)26-3/h4-5,8-11,24H,6-7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJJBXPSWBLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCN(CC2=O)CC3=C(C=CC(=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)
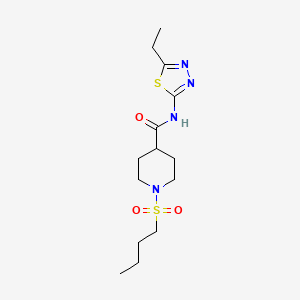
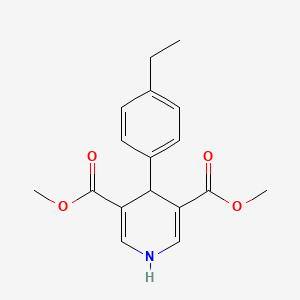
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)
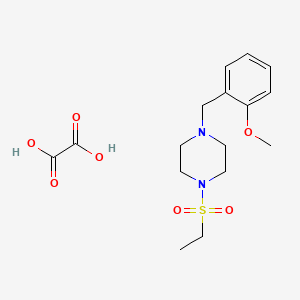
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)
